Cefetamet pivoxil

描述

头孢他美匹沃西尔是一种口服第三代头孢菌素类抗生素。 它是一种前药,在体内水解后释放活性化合物头孢他美 . 该抗生素以其对各种细菌病原体(包括引起呼吸道和泌尿道感染的病原体)的广谱活性而闻名 .

准备方法

合成路线和反应条件: 头孢他美匹沃西尔的合成涉及多个步骤。 一种常见的方法包括使(Z)-2-(2-氨基噻唑-4-基)-2-甲氧基亚氨基乙酸与对硝基苯酚反应,然后加入7-ADCA(7-氨基头孢菌素酸)并搅拌反应 . 另一种方法涉及使头孢他美匹沃西尔与非水溶剂反应 .

工业生产方法: 头孢他美匹沃西尔的工业生产通常涉及使用上述方法进行大规模合成。 该过程针对产量和纯度进行了优化,确保最终产品符合药典标准 .

化学反应分析

Hydrolysis to Active Metabolite (Cefetamet)

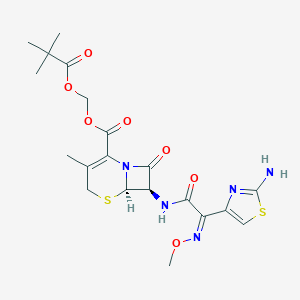

Cefetamet pivoxil is hydrolyzed in vivo to release its active form, cefetamet. This reaction occurs via esterase-mediated cleavage of the pivaloyloxymethyl ester group (Figure 1).

Reaction Conditions and Parameters:

The reaction follows pseudo-first-order kinetics, with a half-life of ~2.2 hours for cefetamet in plasma .

Enzymatic Degradation by β-Lactamases

Resistant bacterial strains produce β-lactamases that hydrolyze the β-lactam ring of cefetamet, rendering it inactive.

Key Features:

-

Reaction Type : Enzymatic hydrolysis.

-

Target Site : β-Lactam ring (Figure 1).

-

Consequence : Loss of bactericidal activity due to disrupted PBP binding .

-

Resistance Prevalence : Common in Staphylococcus aureus and Gram-negative bacilli .

Process Parameters:

| Parameter | Value | Reference |

|---|---|---|

| Temperature | -25°C to -30°C | |

| Reaction Time | 2 hours | |

| Yield | Not explicitly reported |

Degradation Under Stress Conditions

This compound exhibits instability under extreme conditions, impacting its pharmaceutical formulation:

Degradation Pathways:

Excipient interactions (e.g., with lactose or starch) accelerate degradation, necessitating stabilized formulations .

Figure 1: Key Functional Groups in this compound

Comparative Stability in Formulations

| Formulation | Stability (25°C) | Degradation Products Identified | Reference |

|---|---|---|---|

| Tablet | >24 months | None significant | |

| Syrup | 12–18 months | Cefetamet (hydrolysis) | |

| Lyophilized | >36 months | None |

科学研究应用

Clinical Applications

Cefetamet pivoxil has been effectively used in treating several infections:

- Upper and Lower Respiratory Tract Infections : It has demonstrated efficacy comparable to established antibiotics like amoxicillin and cefaclor in treating conditions such as pneumonia and acute exacerbations of chronic bronchitis .

- Otitis Media and Pharyngotonsillitis : Clinical trials indicate that a 7-day course of this compound is as effective as a 10-day course of phenoxymethylpenicillin for treating group A beta-hemolytic streptococcal pharyngotonsillitis .

- Urinary Tract Infections : this compound has shown similar efficacy to other agents in complicated urinary tract infections, including pyelonephritis .

Efficacy and Tolerability

Clinical trials have consistently reported high efficacy rates for this compound across various patient demographics. In a review involving over 4,000 patients:

- Efficacy Rates : The bacteriological eradication rates were approximately 92% in diabetic patients with urinary tract infections, comparable to non-diabetic counterparts .

- Adverse Effects : The most common adverse effects reported were gastrointestinal issues such as diarrhea and nausea, with a low incidence of serious side effects .

Pharmacokinetics

This compound is characterized by favorable pharmacokinetic properties:

- Dosage : Standard doses are 500 mg twice daily for adults and 10 mg/kg twice daily for children.

- Bioavailability : Studies indicate that this compound achieves unbound plasma concentrations that exceed the minimum inhibitory concentration (MIC) for susceptible organisms between doses, supporting effective treatment outcomes .

Table 1: Summary of Clinical Efficacy

| Infection Type | Efficacy (%) | Comparison Agent |

|---|---|---|

| Pharyngotonsillitis | 95 | Phenoxymethylpenicillin |

| Community-Acquired Pneumonia | 90 | Amoxicillin |

| Complicated Urinary Tract Infections | 92 | Cefadroxil |

Table 2: Adverse Effects Profile

| Adverse Effect | Incidence (%) | Description |

|---|---|---|

| Diarrhea | 4.5 | Mild to moderate |

| Nausea | 3.0 | Transient |

| Vomiting | 2.5 | Rare |

Case Studies

-

Diabetic Patients with Urinary Tract Infections :

A study involving 218 hospitalized patients showed that this compound was effective in eradicating pathogens with similar outcomes in diabetic and non-diabetic groups, demonstrating its safety profile in high-risk populations . -

Pneumonia Treatment :

In a cohort of patients treated for pneumonia, this compound achieved a clinical efficacy rate of approximately 90%, with significant bacteriological eradication noted among common respiratory pathogens .

作用机制

头孢他美匹沃西尔通过抑制细菌细胞壁合成发挥其杀菌作用。 它与细菌细胞壁中的青霉素结合蛋白 (PBP) 结合,阻止肽聚糖链的交联,而肽聚糖链对于细胞壁完整性至关重要 . 这会导致细菌细胞裂解和死亡 .

相似化合物的比较

头孢他美匹沃西尔与其他第三代头孢菌素(如头孢克肟、头孢克洛和头孢呋辛)相似 . 它具有独特的特性,使其对某些细菌菌株特别有效:

头孢克肟: 活性谱相似,但药代动力学特性不同.

头孢克洛: 对产β-内酰胺酶的细菌的疗效较低.

头孢呋辛: 疗效相当,但吸收和分布特性不同.

生物活性

Cefetamet pivoxil is an oral third-generation cephalosporin antibiotic that is prodrug of cefetamet, which is activated through hydrolysis. It is primarily used for treating various bacterial infections, particularly those affecting the respiratory and urinary tracts. This article delves into the biological activity of this compound, summarizing its antibacterial efficacy, pharmacokinetics, clinical applications, and safety profile based on diverse research findings.

Spectrum of Activity

This compound exhibits a broad spectrum of antibacterial activity against both gram-positive and gram-negative bacteria. Notably, it demonstrates significant efficacy against:

-

Gram-positive bacteria :

- Streptococcus pneumoniae (penicillin-sensitive strains)

- Streptococcus spp.

- Haemophilus influenzae

- Moraxella catarrhalis

-

Gram-negative bacteria :

- Escherichia coli

- Proteus spp.

- Klebsiella spp.

- Neisseria gonorrhoeae

However, it shows limited effectiveness against certain pathogens such as staphylococci and Pseudomonas spp. Additionally, this compound is effective against beta-lactamase-producing strains of H. influenzae and M. catarrhalis but has poor activity against penicillin-resistant S. pneumoniae .

Minimum Inhibitory Concentrations (MICs)

Table 1 summarizes the MIC values of this compound compared to other antibiotics:

| Pathogen | This compound MIC (µg/mL) | Amoxicillin MIC (µg/mL) | Cefuroxime MIC (µg/mL) |

|---|---|---|---|

| Streptococcus pneumoniae | 0.5 | 0.25 | 0.5 |

| Haemophilus influenzae | 1 | >8 | 2 |

| Moraxella catarrhalis | 0.5 | >8 | 1 |

| E. coli | 2 | >8 | 4 |

Clinical Efficacy

This compound has been evaluated in numerous clinical studies involving nearly 5,000 patients with various infections, including:

- Upper and lower respiratory tract infections : Demonstrated equivalent efficacy compared to established agents such as amoxicillin and cefaclor.

- Urinary tract infections : Showed comparable effectiveness to cefadroxil and cefuroxime axetil.

- Pharyngotonsillitis : A 7-day course was found equally effective as a standard 10-day course of phenoxymethylpenicillin .

Pharmacokinetics

This compound has favorable pharmacokinetic properties that enhance its clinical utility:

- Bioavailability : Approximately 50% when taken with food.

- Half-life : About 2.2 hours.

- Volume of distribution : Approximately equal to extracellular fluid space (0.3 L/kg).

- Protein binding : Low at around 22% .

Case Studies

- Treatment of Gonorrhea : A single dose of this compound effectively eradicated Neisseria gonorrhoeae in both men and women, demonstrating its potential as a first-line treatment option in outpatient settings .

- Pediatric Use : In children with acute otitis media and pneumonia, this compound was well-tolerated and demonstrated significant efficacy, leading to recommendations for its use in pediatric populations .

Safety Profile

This compound is generally well-tolerated among patients. The most common adverse effects reported include gastrointestinal symptoms such as diarrhea, nausea, and vomiting, occurring in less than 10% of cases. Importantly, no significant teratogenic or mutagenic effects have been observed in animal studies .

Tolerability in Clinical Trials

In clinical trials involving nearly 5,000 patients:

属性

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O7S2/c1-9-6-33-16-12(23-14(26)11(24-30-5)10-7-34-19(21)22-10)15(27)25(16)13(9)17(28)31-8-32-18(29)20(2,3)4/h7,12,16H,6,8H2,1-5H3,(H2,21,22)(H,23,26)/b24-11+/t12-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DASYMCLQENWCJG-VCUHZILTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

511.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。